molecular formula C14H15NS B13250716 N-(thiophen-2-ylmethyl)-2,3-dihydro-1H-inden-2-amine

N-(thiophen-2-ylmethyl)-2,3-dihydro-1H-inden-2-amine

Cat. No.: B13250716
M. Wt: 229.34 g/mol
InChI Key: XXIPRPBXMPLBMS-UHFFFAOYSA-N
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Description

N-(thiophen-2-ylmethyl)-2,3-dihydro-1H-inden-2-amine is a compound that features a thiophene ring attached to an indane structure via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(thiophen-2-ylmethyl)-2,3-dihydro-1H-inden-2-amine typically involves the reaction of 2,3-dihydro-1H-inden-2-amine with thiophen-2-ylmethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

N-(thiophen-2-ylmethyl)-2,3-dihydro-1H-inden-2-amine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the indane or thiophene rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenation can be achieved using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced forms of the indane or thiophene rings.

    Substitution: Halogenated derivatives of the thiophene ring.

Scientific Research Applications

N-(thiophen-2-ylmethyl)-2,3-dihydro-1H-inden-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to bioactive compounds.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(thiophen-2-ylmethyl)-2,3-dihydro-1H-inden-2-amine is not well-characterized. it is believed to interact with molecular targets such as enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(thiophen-2-ylmethyl)thiophene-2-carboxamide
  • N-(thiophen-2-yl)nicotinamide derivatives
  • Thiophene-based Schiff bases

Uniqueness

N-(thiophen-2-ylmethyl)-2,3-dihydro-1H-inden-2-amine is unique due to its combination of a thiophene ring and an indane structure, which imparts distinct electronic and steric properties. This makes it a valuable compound for the development of new materials and therapeutic agents.

Properties

Molecular Formula

C14H15NS

Molecular Weight

229.34 g/mol

IUPAC Name

N-(thiophen-2-ylmethyl)-2,3-dihydro-1H-inden-2-amine

InChI

InChI=1S/C14H15NS/c1-2-5-12-9-13(8-11(12)4-1)15-10-14-6-3-7-16-14/h1-7,13,15H,8-10H2

InChI Key

XXIPRPBXMPLBMS-UHFFFAOYSA-N

Canonical SMILES

C1C(CC2=CC=CC=C21)NCC3=CC=CS3

Origin of Product

United States

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